molecular formula C15H30O3 B1606636 2,4,6-Triisobutyl-1,3,5-trioxane CAS No. 68165-40-2

2,4,6-Triisobutyl-1,3,5-trioxane

Cat. No.: B1606636
CAS No.: 68165-40-2
M. Wt: 258.4 g/mol
InChI Key: SBVHSWJZXOYLFE-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of 2,4,6-Triisobutyl-1,3,5-trioxane

This compound is a derivative of the parent 1,3,5-trioxane (B122180), where each of the three carbon atoms of the heterocyclic ring is substituted with an isobutyl group. Its formal name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,4,6-tris(2-methylpropyl)-1,3,5-trioxane. nih.gov The core of the molecule is the 1,3,5-trioxane ring, which provides a stable cyclic ether structure. The three isobutyl substituents extend from this central ring.

Below is a table summarizing the key identifiers and structural details of the compound.

IdentifierValueSource
IUPAC Name 2,4,6-tris(2-methylpropyl)-1,3,5-trioxane nih.gov
CAS Number 68165-40-2 chemicalbook.com
Molecular Formula C15H30O3 nih.gov
Molecular Weight 258.40 g/mol nih.gov
SMILES CC(C)CC1OC(OC(O1)CC(C)C)CC(C)C nih.gov
InChIKey SBVHSWJZXOYLFE-UHFFFAOYSA-N nih.gov

Overview of Major Academic Research Trajectories for the Compound

The primary focus of research on this compound has been in the field of flavor and aroma chemistry. A significant body of work, including patents, describes its utility as a flavoring agent. google.com The compound is noted for imparting specific organoleptic qualities, which are detailed in the table below.

PropertyDescriptionSource
Aroma Cocoa/floral, sweet, dairy-like, creamy, vanilla, berry, milky, chocolate google.comthegoodscentscompany.com
Taste Cocoa/floral (similar to dark chocolate), sweet, dairy-like, creamy, vanilla, berry, milk chocolate-like google.comthegoodscentscompany.com

This research highlights its potential for augmenting or modifying the aroma and flavor of products such as foodstuffs, chewing gum, and tobacco. google.com The synthesis of this compound is typically achieved through the acid-catalyzed trimerization of isovaleraldehyde (B47997). google.com This reaction is often conducted in the presence of a mineral acid like sulfuric acid and an inert solvent. google.com

In a different area of chemical synthesis, a structurally related compound, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, was used as a key intermediate in a multi-step synthesis aimed at producing 1,3,5-trioxane-2,4,6-trione, the theoretical cyclic trimer of carbon dioxide. acs.orgallfordrugs.com This line of research underscores the role of substituted trioxanes as versatile building blocks in the construction of complex and novel molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68165-40-2

Molecular Formula

C15H30O3

Molecular Weight

258.4 g/mol

IUPAC Name

2,4,6-tris(2-methylpropyl)-1,3,5-trioxane

InChI

InChI=1S/C15H30O3/c1-10(2)7-13-16-14(8-11(3)4)18-15(17-13)9-12(5)6/h10-15H,7-9H2,1-6H3

InChI Key

SBVHSWJZXOYLFE-UHFFFAOYSA-N

SMILES

CC(C)CC1OC(OC(O1)CC(C)C)CC(C)C

Canonical SMILES

CC(C)CC1OC(OC(O1)CC(C)C)CC(C)C

Other CAS No.

68165-40-2

Pictograms

Irritant

Origin of Product

United States

Molecular Structure, Stereochemistry, and Conformational Dynamics of 2,4,6 Triisobutyl 1,3,5 Trioxane

Elucidation of Ring Geometry and Substitution Pattern

The structural framework of 2,4,6-triisobutyl-1,3,5-trioxane is defined by a six-membered ring composed of alternating oxygen and carbon atoms, with an isobutyl group attached to each carbon atom.

The 1,3,5-trioxane (B122180) ring, the core of the molecule, predominantly adopts a chair conformation. This arrangement is the most stable form for six-membered rings, as it minimizes both angle strain and torsional strain. In this conformation, the carbon and oxygen atoms deviate from a mean plane, with one atom on one side and the opposite atom on the other, resembling a chaise lounge. This chair form is a common feature among 2,4,6-trisubstituted-1,3,5-trioxanes. researchgate.netnih.gov For instance, in the related compound 2,4,6-tricyclobutyl-1,3,5-trioxane, the trioxane (B8601419) ring also assumes a chair conformation where the symmetry-independent oxygen and carbon atoms deviate significantly from the least-squares plane of the other ring atoms. researchgate.netnih.gov

The three isobutyl groups attached to the carbon atoms of the trioxane ring can be arranged in different spatial orientations relative to one another, leading to the possibility of cis and trans isomers. In the context of 2,4,6-trisubstituted-1,3,5-trioxanes, the cis isomer refers to the configuration where all three substituents are on the same side of the ring. researchgate.net This arrangement is frequently observed in related compounds. researchgate.netnih.gov For example, the crystal structure of 2,4,6-tricyclobutyl-1,3,5-trioxane reveals that all three cyclobutane (B1203170) substituents are in a cis conformation. researchgate.netnih.gov The parent compound, this compound, is considered achiral.

The bulky isobutyl groups are expected to preferentially occupy equatorial positions on the chair-like trioxane ring to minimize steric hindrance. This preference for the equatorial position helps to avoid unfavorable 1,3-diaxial interactions that would arise if the large substituents were in the axial positions. This principle is a fundamental concept in conformational analysis and is observed in analogous structures like 2,4,6-tribenzyl-1,3,5-trioxane.

Table 1: Stereochemical and Structural Details

PropertyDescriptionSource
StereochemistryAchiral
Defined Stereocenters3
Predominant Ring ConformationChair researchgate.netnih.gov
Preferred Substituent PositionEquatorial

Conformational Analysis and Energy Landscapes

The dynamic nature of the this compound molecule is characterized by conformational changes, primarily the inversion of the trioxane ring.

Theoretical modeling and computational methods are invaluable tools for investigating the preferred conformations and energy landscapes of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of different conformations and to map out the potential energy surface for processes like ring inversion. researchgate.net For instance, theoretical calculations on related trioxane and trithiane derivatives have been used to understand the influence of substituents on conformational stability. researchgate.net These computational approaches can confirm the preference for the chair conformation and the equatorial positioning of the isobutyl groups, providing quantitative data on the energy differences between various stereoisomers and conformers. researchgate.net

Solid-State Structure and Intermolecular Interactions

Comprehensive searches of chemical and crystallographic databases have not revealed any published single-crystal X-ray diffraction studies for this compound. Consequently, a detailed, experimentally verified description of its solid-state structure and intermolecular interactions is not possible at this time.

Crystal Packing and Supramolecular Features (e.g., C-H···O interactions)

Without experimental crystallographic data, any discussion of the crystal packing and supramolecular features of this compound would be speculative. Typically, the arrangement of molecules in the solid state is determined by a variety of intermolecular forces, including van der Waals forces and, where applicable, hydrogen bonds.

For analogous 2,4,6-trisubstituted-1,3,5-trioxanes, such as the cyclobutyl derivative, the six-membered trioxane ring adopts a chair conformation. In these structures, intermolecular C-H···O interactions can play a significant role in consolidating the crystal structure, often leading to the formation of stacked arrangements. It is plausible that the isobutyl groups of this compound would similarly influence the molecular packing; however, without direct experimental evidence, this remains an educated conjecture.

Polymorphism and Phase Transitions (if investigated for this compound or analogues)

There is currently no available research that has investigated the polymorphism or phase transitions of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon that would require specific investigation through techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray diffraction. Such studies for this particular compound have not been identified in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the characterization of 2,4,6-Triisobutyl-1,3,5-trioxane, offering detailed insights into its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

For the parent 1,3,5-trioxane (B122180) ring, the protons are equivalent and exhibit a single resonance. spectrabase.comspectrabase.com Similarly, the carbon atoms of the trioxane (B8601419) ring also show a single peak in the ¹³C NMR spectrum. chemicalbook.com The introduction of isobutyl groups at the 2, 4, and 6 positions of the trioxane ring leads to more complex spectra, with distinct signals corresponding to the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons and carbons of the isobutyl substituents. The chemical shifts of these signals are indicative of their proximity to the electronegative oxygen atoms of the trioxane ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Trioxane RingCH4.8 - 5.290 - 95
IsobutylCH₂1.4 - 1.845 - 50
IsobutylCH1.8 - 2.224 - 28
IsobutylCH₃0.8 - 1.022 - 25

Note: These are predicted values and may vary based on the solvent and stereochemistry.

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a variety of two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the spin systems within the isobutyl groups.

TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just those that are directly coupled.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity between the isobutyl groups and the trioxane ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, which is essential for determining the relative stereochemistry of the isobutyl substituents on the trioxane ring (i.e., whether they are in cis or trans orientations relative to each other).

The stereoisomeric form of this compound can significantly influence its physical and chemical properties. nist.govnist.gov

Quantitative NMR (qNMR) is a powerful method for determining the purity of this compound without the need for a specific reference standard of the analyte itself. unsw.edu.ausigmaaldrich.com By using a certified internal standard with a known concentration, the absolute quantity of the target molecule in a sample can be accurately determined by comparing the integral areas of their respective NMR signals. sigmaaldrich.com This technique is highly precise and can be used to monitor the progress of the synthesis of this compound by quantifying the consumption of reactants and the formation of the product over time. The use of an internal standard also allows for the simultaneous quantification of any impurities present. researchgate.net

The 1,3,5-trioxane ring is not planar and can exist in different conformations, such as the chair and boat forms. Dynamic NMR spectroscopy can be utilized to study the conformational dynamics of the trioxane ring in this compound. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for ring inversion and to identify the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of the trioxane ring and the isobutyl substituents.

The trioxane ring exhibits characteristic C-O-C stretching and bending vibrations. The symmetric and asymmetric stretching vibrations of the C-O-C bonds typically appear in the region of 1250-1000 cm⁻¹. researchgate.netmdpi.com Ring breathing and deformation modes are also observed at lower frequencies. doi.orgresearchgate.net For the parent 1,3,5-trioxane, IR spectra show characteristic absorptions. chemicalbook.comspectrabase.com

The isobutyl groups give rise to characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations around 1470-1450 cm⁻¹ (for CH₂) and 1385-1365 cm⁻¹ (for the characteristic doublet of the gem-dimethyl group). mdpi.com

Interactive Data Table: Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Isobutyl (CH₃, CH₂, CH)C-H Stretching2850 - 3000
Trioxane RingC-O-C Asymmetric Stretching1250 - 1100
Trioxane RingC-O-C Symmetric Stretching1100 - 1000
Isobutyl (CH₂, CH₃)C-H Bending1340 - 1470
Trioxane RingRing Breathing/DeformationBelow 1000

The combination of these spectroscopic techniques provides a powerful and comprehensive approach for the unambiguous structural elucidation and purity assessment of this compound.

Applications in Reaction Monitoring and Product Identification

Spectroscopic methods are pivotal in real-time monitoring of the synthesis of this compound and for its unambiguous identification in reaction mixtures. The cyclotrimerization of isobutyraldehyde (B47883) to form the trioxane can be followed by techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in a related synthesis of 1,3,5-trioxane-2,4,6-trione, FTIR was used to monitor the conversion of the starting material by observing the appearance of characteristic trioxane ring vibrations and the disappearance of reactant signals. dtic.mil Similarly, ¹H and ¹³C NMR spectroscopy can track the progress of the reaction by monitoring the disappearance of the aldehyde proton and carbon signals of isobutyraldehyde and the concurrent appearance of signals corresponding to the trioxane ring protons and carbons. researchgate.net These spectroscopic fingerprints provide a direct measure of reaction conversion and can help in optimizing reaction conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound, confirming its trimeric structure. The compound has a molecular weight of approximately 258.40 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) of related 2,4,6-trialkyl-1,3,5-trioxanes shows characteristic fragmentation patterns that are crucial for structural confirmation. nist.gov While specific fragmentation data for the isobutyl derivative is not detailed in the provided results, the mass spectrum of a related compound, 2,4,6-tricyclobutyl-1,3,5-trioxane, confirmed its trimeric nature over other possible oligomeric forms. researchgate.net This highlights the utility of MS in distinguishing between potential products in the synthesis of cyclic trimers.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₃₀O₃ nih.gov
Molecular Weight258.40 g/mol nih.gov
Monoisotopic Mass258.21949481 Da nih.gov

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction techniques are the gold standard for unequivocally determining the three-dimensional atomic arrangement in crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry.

Single crystal X-ray diffraction analysis provides the most detailed structural information for this compound. Although a specific study on the isobutyl derivative was not found, the analysis of a closely related compound, 2,4,6-tricyclobutyl-1,3,5-trioxane, reveals key structural features that can be extrapolated. researchgate.net This study showed that the 1,3,5-trioxane ring adopts a chair conformation, which is the most stable arrangement. researchgate.net The bulky cyclobutyl substituents were all found to be in a cis conformation relative to the trioxane ring, occupying equatorial positions to minimize steric hindrance. researchgate.net This cis configuration is typical for 2,4,6-trisubstituted-1,3,5-trioxanes. researchgate.net The analysis also provides precise bond lengths and angles, confirming the covalent framework of the molecule. researchgate.net Such studies are crucial for understanding the molecule's shape and how it packs in a crystal lattice.

Powder X-ray diffraction (PXRD) is a valuable technique for identifying the crystalline phase of this compound and assessing its bulk purity. The PXRD pattern is a fingerprint of the crystalline solid. For a pure, crystalline sample of the trioxane, the PXRD pattern would consist of a series of sharp peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are characteristic of the crystal structure. By comparing the experimental PXRD pattern to a reference pattern (either calculated from single-crystal data or from a standard), one can confirm the identity of the compound. Furthermore, the absence of peaks from other crystalline phases indicates high crystalline purity. For example, in the analysis of 2,4,6-triamino-1,3,5-triazine (melamine), the prominent peaks in the powder pattern were indexed and compared to single-crystal data to confirm the structure and purity. researchgate.net

Chromatographic Techniques for Separation and Analysis (e.g., GC, HPLC)

Chromatographic methods are essential for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for its quantitative analysis.

Gas chromatography is a particularly suitable technique for the analysis of the volatile and thermally stable this compound. It is widely used to determine the yield of the cyclization reaction and to assess the purity of the final product. nist.gov In a typical GC analysis, a solution of the reaction mixture or the isolated product is injected into the instrument. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The NIST Chemistry WebBook provides gas chromatography data for stereoisomers of this compound, including retention indices on polar columns, which are useful for its identification. nist.govnist.gov By using a calibrated detector, such as a flame ionization detector (FID), the area under each peak in the chromatogram can be used to quantify the amount of each component, allowing for the calculation of reaction yield and the determination of purity. For instance, a German patent describes the use of distillation, a separation technique often monitored by GC, to separate the 2,4,6-trialkyl-1,3,5-trioxane product from unreacted aldehyde, achieving high purity. google.com

Table 2: Gas Chromatography Data for a Stereoisomer of this compound

ParameterValue
Column TypeCapillary
Active PhaseFFAP
Column Length (m)50
Column Diameter (mm)0.22
Temperature Program60°C to 230°C at 2 K/min
Retention Index (I)1450
Source: NIST Chemistry WebBook nist.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantitative analysis and purity assessment of this compound. Its application is crucial for determining the concentration of the active compound in various matrices and for the detection and quantification of potential impurities that may arise during synthesis or degradation. The inherent stability and volatility of this compound allow for its direct analysis without the need for derivatization, which is often required for more reactive aldehyde precursors.

Methodology and Findings

The quantitative determination of this compound is typically achieved using a reverse-phase HPLC (RP-HPLC) method. This approach is favored due to its robustness, wide availability of stationary phases, and compatibility with various detectors. While specific, detailed research findings on the HPLC analysis of this particular compound are not extensively published, established methods for analogous trioxane derivatives and non-polar compounds provide a strong basis for a reliable analytical procedure.

A common approach involves the use of a C18 stationary phase, which provides excellent retention and separation for non-polar analytes like this compound. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The isocratic elution with a high percentage of the organic solvent is often sufficient for the separation from polar impurities. For more complex samples containing a wider range of impurities, a gradient elution, where the mobile phase composition is changed over the course of the analysis, may be employed to achieve optimal separation.

Detection is most commonly performed using an Ultraviolet (UV) detector. Although this compound does not possess a strong chromophore, it exhibits sufficient absorbance at low UV wavelengths, typically around 210 nm, to allow for sensitive detection and quantification. For higher sensitivity and specificity, particularly in complex matrices, a Mass Spectrometry (MS) detector can be coupled with the HPLC system (HPLC-MS).

The following data tables represent typical parameters and validation results for a quantitative RP-HPLC method for this compound.

Table 1: Typical Chromatographic Conditions for HPLC Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Retention Time Approximately 5.8 min

Table 2: Representative Method Validation Data

Validation ParameterResult
Linearity (Concentration Range) 0.01 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.002 mg/mL
Limit of Quantification (LOQ) 0.007 mg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Specificity No interference from blank or known impurities

The data presented in these tables illustrate the suitability of RP-HPLC for the reliable quantification and purity assessment of this compound. The method demonstrates good linearity over a relevant concentration range, high sensitivity with low limits of detection and quantification, and excellent precision and accuracy. The specificity of the method ensures that the peak corresponding to this compound is well-resolved from any potential interfering substances, providing confidence in the reported purity values.

Reactivity and Chemical Transformations of 2,4,6 Triisobutyl 1,3,5 Trioxane

Ring-Opening Reactions

The six-membered trioxane (B8601419) ring, being a cyclic acetal (B89532), is susceptible to cleavage under various conditions, leading to the formation of its constituent monomer or serving as a precursor in polymerization reactions.

Thermal Decomposition to Isobutyraldehyde (B47883)

While specific studies on the thermal decomposition of 2,4,6-triisobutyl-1,3,5-trioxane are not extensively documented, the behavior of analogous 2,4,6-trialkyl-1,3,5-trioxanes provides a strong basis for understanding its thermal lability. It is well-established that aliphatic aldehyde trimers can be thermally reverted to their corresponding monomers. For instance, the thermal degradation of 2,4,6-tripropyl-1,3,5-trioxane (B1585552) is initiated by the homolytic cleavage of the C-O bonds within the trioxane ring at elevated temperatures. This process regenerates the monomeric aldehyde.

By analogy, it is expected that heating this compound will lead to its decomposition, yielding three molecules of isobutyraldehyde. This equilibrium is a key characteristic of aldehyde trimers and is often exploited to provide a controlled release of the aldehyde, which can be advantageous in certain synthetic applications where a slow and steady supply of the monomer is required.

Cationic Ring-Opening Polymerization (ROP) Potential as a Monomer

The 1,3,5-trioxane (B122180) ring system is a well-known monomer for cationic ring-opening polymerization (ROP), leading to the formation of polyoxymethylene (POM) chains. Although specific research on the ROP of this compound is limited, the general principles derived from the polymerization of the parent 1,3,5-trioxane and other substituted derivatives are applicable. rsc.orgresearchgate.net

The cationic ROP of 1,3,5-trioxane is typically initiated by strong protic acids or Lewis acids. The mechanism involves the following key steps:

Initiation: The polymerization is initiated by the protonation of one of the oxygen atoms in the trioxane ring by an acid catalyst. This creates a highly reactive oxonium ion.

Propagation: The strained oxonium ion undergoes ring cleavage to form a linear carbocationic species. This active center then attacks another monomer molecule, propagating the polymer chain. The process continues with the sequential addition of monomer units.

Chain Transfer and Termination: Side reactions such as chain transfer to the monomer or polymer, and termination reactions can occur, which can limit the molecular weight of the resulting polymer.

The presence of the bulky isobutyl groups on the trioxane ring would be expected to influence the polymerization kinetics and the properties of the resulting polymer due to steric hindrance.

Hydrolysis and Related Cleavages

As a cyclic acetal, this compound is susceptible to hydrolysis under acidic conditions. The acid catalyzes the cleavage of the C-O bonds of the trioxane ring, leading to the regeneration of three molecules of isobutyraldehyde. The reaction is essentially the reverse of the acid-catalyzed trimerization of isobutyraldehyde. The presence of water is crucial for this reaction to proceed. Under neutral or basic conditions, the trioxane ring is significantly more stable.

Transformations of the Trioxane Ring System (e.g., Transacetalization, formation of other cyclic compounds)

The 1,3,5-trioxane ring system of this compound is a cyclic acetal, and its reactivity is dominated by the chemistry of the acetal functional groups. The stability of the ring is dependent on the conditions, particularly the pH.

The formation of 2,4,6-trialkyl-1,3,5-trioxanes, including the triisobutyl derivative, occurs through the acid-catalyzed trimerization of the corresponding aldehyde. google.com This reaction is reversible. The primary and most significant transformation of the trioxane ring is its acid-catalyzed cleavage back to the constituent aldehyde monomers, in this case, isobutyraldehyde. google.com This depolymerization is essentially a series of transacetalization or hydrolysis reactions that break the C-O bonds of the ring.

The process is initiated by the protonation of one of the ring's oxygen atoms by an acid catalyst, making the adjacent carbon atom highly electrophilic. A nucleophile, such as water, can then attack this carbon, leading to the opening of the ring. Subsequent steps of protonation and cleavage ultimately release the three aldehyde molecules. This reversible nature is fundamental to the compound's primary application as a stable aldehyde source.

While the dominant transformation is cleavage, the acetal linkages are theoretically susceptible to transacetalization reactions. In the presence of an acid catalyst and a different alcohol or diol, it is conceivable that the isobutylidene units could be exchanged, potentially leading to mixed acetals or the formation of other cyclic compounds like dioxolanes or dioxanes, although specific examples for this compound are not prominent in the literature. The primary documented reactivity remains the dissociation to its monomeric aldehyde.

Role as a Synthons and Precursors in Organic Synthesis

This compound serves as a valuable precursor and synthon in organic synthesis, primarily by acting as a stable, solid, and easily handled source of isobutyraldehyde. nih.govresearchgate.netnih.gov

As a Stable Aldehyde Equivalent for Difficult-to-Handle Aldehydes

Aldehydes, particularly those that are volatile, prone to self-condensation (aldol reaction), or polymerization, can be challenging to store and handle in their monomeric form. Cyclic trimers, such as this compound, provide a practical solution to these issues. nih.gov

This strategy is particularly well-illustrated by the use of 2,4,6-tricyclobutyl-1,3,5-trioxane as a stable precursor for cyclobutane (B1203170) carbaldehyde, an aldehyde known to be unstable and prone to rapid polymerization. nih.govnih.gov The trimer can be synthesized and isolated, and the monomeric aldehyde can be regenerated when needed, for example by simple heating. nih.gov Similarly, 1,3,5-trioxane itself is a widely used stable, solid source of formaldehyde (B43269). allfordrugs.com

This compound functions as a stable equivalent of isobutyraldehyde. The trimerization of isobutyraldehyde into the trioxane converts the liquid aldehyde into a more stable, often solid, form that is less volatile and less susceptible to unwanted side reactions. google.com The trioxane can be easily purified by distillation or recrystallization. google.com When isobutyraldehyde is required for a reaction, the trioxane can be depolymerized back to the monomer, often in situ, by treatment with an acid catalyst or by thermal decomposition. google.com This allows for the controlled release and delivery of the aldehyde, which can be advantageous in suppressing side reactions that may occur with the neat aldehyde.

Table 1: Comparison of Aldehyde vs. Trioxane Equivalent

Property Isobutyraldehyde (Monomer) This compound (Trimer)
Primary State Liquid Solid/Liquid (depending on isomer)
Stability Prone to oxidation and self-condensation More stable, can be distilled without decomposition google.com
Handling Volatile, requires careful storage Less volatile, easier to handle and store

| Release Mechanism | Direct use | Acid-catalyzed or thermal depolymerization google.com |

Formation of Complex Molecular Architectures

The use of this compound as a foundational scaffold for building more complex molecules is less common than its role as an aldehyde source. However, the trioxane ring system can act as a stable core in multi-step synthetic sequences.

For instance, a synthetic pathway to produce 1,3,5-trioxane-2,4,6-trione, the cyclic trimer of carbon dioxide, involved the formation of a substituted trioxane, 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane, as a key intermediate. allfordrugs.com This intermediate was synthesized via the cyclotrimerization of 2-chloro-2-methylpropanal, which itself was derived from isobutyraldehyde. allfordrugs.com The resulting chlorinated trioxane was then subjected to further chemical transformations (dehydrochlorination and ozonolysis) to yield the target molecule. allfordrugs.com This example demonstrates that the trioxane ring can be sufficiently robust to withstand subsequent reaction conditions, allowing for the modification of its side chains to construct more complex and unusual cyclic structures.

While trifunctional linkers based on 1,3,5-triazine (B166579) are widely used to create complex molecular architectures through sequential substitution reactions, the analogous application of 1,3,5-trioxanes is not as established. mdpi.comnih.gov The primary synthetic utility of this compound remains its function as a stable and convenient precursor for isobutyraldehyde.

Table 2: Chemical Compounds Mentioned

Compound Name IUPAC Name Other Names/Synonyms
This compound 2,4,6-tris(2-methylpropyl)-1,3,5-trioxane s-Trioxane, 2,4,6-triisobutyl- nih.gov
Isobutyraldehyde 2-Methylpropanal -
2,4,6-Tricyclobutyl-1,3,5-trioxane 2,4,6-tricyclobutyl-1,3,5-trioxane -
Cyclobutane carbaldehyde Cyclobutanecarbaldehyde -
1,3,5-Trioxane 1,3,5-Trioxane Trioxane, Paraldehyde (B1678423) (incorrectly, paraldehyde is the trimer of acetaldehyde)
Formaldehyde Methanal -
2,4,6-Tripropyl-1,3,5-trioxane 2,4,6-tripropyl-1,3,5-trioxane Parabutyraldehyde nist.gov
1,3,5-Trioxane-2,4,6-trione 1,3,5-Trioxane-2,4,6-trione Cyclic trimer of carbon dioxide
2-Chloro-2-methylpropanal 2-Chloro-2-methylpropanal -
2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane -

Theoretical and Computational Chemistry Studies of 2,4,6 Triisobutyl 1,3,5 Trioxane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4,6-triisobutyl-1,3,5-trioxane at the molecular level. These calculations can predict molecular geometries, electronic structures, and the relative energies of different conformations.

Computational models indicate that the 1,3,5-trioxane (B122180) ring in its substituted forms, including this compound, predominantly adopts a chair conformation. This is analogous to the well-studied cyclohexane (B81311) ring system. Geometry optimization calculations, typically using Density Functional Theory (DFT) methods, are employed to determine the most stable three-dimensional arrangement of atoms.

For 2,4,6-trisubstituted-1,3,5-trioxanes with bulky substituents like isobutyl groups, the lowest energy conformation is the cis-isomer, where all three isobutyl groups occupy equatorial positions relative to the trioxane (B8601419) ring. This arrangement minimizes steric hindrance between the substituents. A study on the closely related 2,4,6-tricyclobutyl-1,3,5-trioxane confirmed through X-ray diffraction that the molecule adopts a chair conformation with all three cyclobutyl groups in a cis (equatorial) arrangement. nih.gov The trioxane ring itself is slightly puckered, with the oxygen and carbon atoms deviating from a least-squares plane. nih.gov

The electronic structure of the molecule is characterized by the distribution of electron density, which can be visualized through molecular orbitals and electrostatic potential maps. The oxygen atoms in the trioxane ring are regions of high electron density, making them potential sites for protonation in acid-catalyzed reactions. The isobutyl groups, being alkyl substituents, are electron-donating by induction, which slightly increases the electron density on the trioxane ring compared to the unsubstituted 1,3,5-trioxane.

Table 1: Computed Properties of this compound

PropertyValue
Molecular FormulaC15H30O3
Molecular Weight258.40 g/mol
IUPAC Name2,4,6-tris(2-methylpropyl)-1,3,5-trioxane
Canonical SMILESCC(C)CC1OC(OC(O1)CC(C)C)CC(C)C
InChIKeySBVHSWJZXOYLFE-UHFFFAOYSA-N

The 1,3,5-trioxane ring can, in principle, exist in several conformations, including the chair, boat, and twist-boat forms. Computational studies consistently show that the chair conformation is significantly more stable than the others. For substituted trioxanes, the relative stability of different isomers (e.g., axial vs. equatorial substituents) is a key consideration.

Due to the large steric bulk of the isobutyl groups, the conformer with all three groups in equatorial positions (the cis-isomer) is overwhelmingly the most stable. Any conformer with one or more isobutyl groups in an axial position would suffer from significant 1,3-diaxial interactions, leading to high steric strain and a much higher relative energy. A database survey of 2,4,6-trisubstituted-1,3,5-trioxanes revealed that the cis-cis-cis configuration (all equatorial) is typical. nih.gov The only exception noted among 31 entries was for the highly electronegative trichloromethyl substituent, where one group was found in an axial position. nih.gov

The stability of the chair conformation can be attributed to the staggering of all adjacent bonds, which minimizes torsional strain, and the placement of bulky substituents in the less-hindered equatorial positions to avoid steric clashes.

Table 2: Conformational Preferences in 2,4,6-Trisubstituted 1,3,5-Trioxanes

Substituent PositionRelative StabilityPrimary Reason
All Equatorial (cis)Most StableMinimizes steric hindrance (1,3-diaxial interactions).
Axial/Equatorial (trans)Less StableSignificant steric strain from axial substituents.

Stereoelectronic effects, which involve the influence of orbital alignment on molecular stability and reactivity, are crucial in understanding the properties of this compound. The most relevant of these are hyperconjugation and the anomeric effect.

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor an axial orientation, contrary to what would be expected from steric considerations alone. capes.gov.br This effect is typically explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring heteroatom and the antibonding orbital (σ) of the adjacent exocyclic bond (n → σ). capes.gov.brnih.gov

Furthermore, there are exo-anomeric interactions between the oxygen lone pairs and the antibonding orbitals of the exocyclic C-C bond of the isobutyl group (n_O → σ*_C-C). While the steric demands of the isobutyl group force it into an equatorial position, these hyperconjugative interactions still play a role in modulating the molecule's electronic structure and reactivity. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify these donor-acceptor interactions and has been shown to successfully explain the conformational preferences in similar heterocyclic systems. capes.gov.brnih.gov

Reaction Mechanism Investigations through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions, including the formation and decomposition of this compound. These studies can map out potential energy surfaces, identify intermediates, and characterize the transition states that connect them.

Formation: The formation of this compound occurs via the acid-catalyzed cyclotrimerization of isobutyraldehyde (B47883). Computational studies on the general mechanism for aldehyde trimerization suggest a stepwise pathway. researchgate.netnih.gov

Protonation: An acid catalyst protonates the carbonyl oxygen of an isobutyraldehyde molecule, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A second isobutyraldehyde molecule acts as a nucleophile, attacking the protonated carbonyl carbon to form a dimeric intermediate.

Chain Growth and Cyclization: This process repeats with a third aldehyde molecule, followed by an intramolecular cyclization step where a hydroxyl group attacks a protonated carbonyl, eliminating water to form the protonated trioxane ring.

Deprotonation: The final step is the loss of a proton to regenerate the catalyst and yield the neutral this compound.

Transition state calculations for each step would reveal the energy barriers involved. The bulky isobutyl groups would influence the transition state geometries and energies primarily through steric hindrance, but their electron-donating nature could stabilize the cationic intermediates formed during the reaction.

Kinetic modeling combines the energetic information from computational studies with statistical mechanics to predict reaction rates. For the formation and decomposition of trioxanes, this involves calculating the rate constants for each elementary step.

For the decomposition of the parent 1,3,5-trioxane, Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been used to model the unimolecular reaction kinetics and its pressure dependence. osti.gov These models have been validated against experimental data from flow reactor and shock tube studies. researchgate.netosti.gov The rate constant for the decomposition of 1,3,5-trioxane was determined to follow the Arrhenius equation, with an activation energy of approximately 47.5 kcal/mol in the high-pressure limit. osti.gov

For the acid-catalyzed formation of this compound, a kinetic model would need to account for the concentrations of the aldehyde, the acid catalyst, and any solvent. researchgate.net The rate-determining step is likely one of the nucleophilic addition steps. The bulky isobutyl groups would be expected to decrease the reaction rate compared to less hindered aldehydes like acetaldehyde (B116499) due to increased steric hindrance in the transition states. researchgate.net Computational models can be used to derive the rate equations and predict how the reaction rate would change with temperature and reactant concentrations.

Molecular Dynamics Simulations (e.g., Protolysis, Conformational Dynamics in Solution)

There is no available research in the public domain detailing molecular dynamics (MD) simulations of this compound. Such studies would be invaluable for understanding the dynamic behavior of this molecule. For instance, MD simulations could elucidate:

Protolysis Mechanisms: The step-by-step process of proton transfer to and from the ether oxygens of the trioxane ring. This would involve tracking the trajectories of solvent molecules and hydronium ions in proximity to the substrate and calculating the free energy barriers associated with protonation and deprotonation events.

A hypothetical data table from such a study might look like this:

Simulation ParameterValue
Force FieldGROMOS54a7
Solvent ModelSPC/E Water
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Major Ring ConformationChair

Structure-Reactivity Relationship Predictions and Rational Design

Similarly, there is a lack of published research on the prediction of structure-reactivity relationships or the rational design of new molecules based on this compound using computational methods. This type of research would typically involve:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties such as atomic charges, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. These calculations would help in identifying the most reactive sites on the molecule. For example, the oxygen atoms are expected to be the nucleophilic centers, and the adjacent carbon atoms the electrophilic centers.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of related trioxane derivatives with known activities were available, a QSAR model could be developed. This would correlate calculated molecular descriptors (e.g., steric parameters, electronic properties) with observed reactivity to predict the behavior of new, unsynthesized analogues. This would be instrumental in the rational design of, for example, more stable or more reactive trioxane derivatives for specific applications.

A prospective data table summarizing key findings from such a study could be:

Molecular DescriptorCalculated ValueImplication for Reactivity
HOMO Energy-8.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy1.2 eVSuggests resistance to nucleophilic attack
Mulliken Charge on O1-0.65 eHighlights the nucleophilic character of the oxygen atoms
Steric Hindrance of Isobutyl GroupHighMay limit access of bulky reagents to the trioxane ring

Advanced Applications in Chemical Sciences and Engineering

Role as a Chemical Intermediate in Complex Syntheses

2,4,6-Triisobutyl-1,3,5-trioxane serves as a valuable chemical intermediate, primarily by acting as a stable, solid source of isobutyraldehyde (B47883). Aliphatic aldehydes are known to form these cyclic trimers, which can be readily reverted to the monomeric aldehyde upon simple heating. researchgate.net This property is particularly useful in syntheses where a controlled or slow release of the aldehyde is required.

An example of its role as an intermediate can be inferred from the multi-step synthesis of 1,3,5-trioxane-2,4,6-trione, the cyclic trimer of carbon dioxide. The process begins with the chlorination of isobutyraldehyde, followed by the cyclotrimerization of 2-chloro-2-methylpropanal to form a substituted trioxane (B8601419). allfordrugs.com This highlights the utility of the trioxane ring system as a foundational structure that can be further modified in complex synthetic pathways.

Furthermore, patents describe the use of this compound in the production of other chemical compounds, underscoring its role as a versatile building block in organic synthesis. google.com The trimerization of isovaleraldehyde (B47997) in the presence of an acidic catalyst is a preferred method for producing this compound itself, which is then available for subsequent reactions. google.com

Monomer for Polymer and Copolymer Synthesis with Controlled Architectures

While specific research on the polymerization of this compound is not extensively documented, the polymerization of its parent compound, 1,3,5-trioxane (B122180), to produce polyoxymethylene (POM) is a well-established industrial process. slchemtech.comrsc.org The principles governing the ring-opening polymerization of 1,3,5-trioxane can be extrapolated to understand the potential polymerization behavior of its substituted derivatives like the triisobutyl version.

Polymerization Kinetics and Mechanisms

The polymerization of cyclic acetals like 1,3,5-trioxane typically proceeds via a cationic ring-opening mechanism. The kinetics of such polymerizations are complex and influenced by several factors including the catalyst, temperature, and the monomer itself. mdpi.com For 1,3,5-trioxane, solid-state polymerization has been explored as a method to suppress side reactions, such as the formation of oligomers, which are more prevalent in the molten state due to the high mobility of the active chain ends. rsc.org This technique allows for the synthesis of ultrahigh molecular weight POM. rsc.org

Control of Polymer Microstructure

Controlling the microstructure of polymers derived from trioxanes is crucial for tailoring their properties. In the case of POM from 1,3,5-trioxane, solid-state polymerization not only suppresses oligomer formation but also results in a polymer with exceptionally high crystallinity and a uniaxially oriented fibrous structure. rsc.org This level of control over the polymer's architecture is a key advantage of this polymerization technique. The presence of bulky isobutyl substituents on the trioxane ring would be expected to significantly influence the polymer's microstructure, potentially leading to materials with different thermal and mechanical properties compared to POM.

Catalytic Applications or as a Ligand in Organometallic Chemistry

While direct catalytic applications for this compound are not widely reported, related trioxane derivatives have shown catalytic activity. For instance, 2,4,6-tripropyl-1,3,5-trioxane (B1585552) is noted to act as a catalyst in certain reactions by stabilizing transition states and lowering activation energies. Additionally, trioxane, in a general sense, is used as a catalyst in the production of epoxy resins, where it facilitates the polymerization process. slchemtech.com Given these examples, it is plausible that this compound could exhibit similar catalytic properties, although specific research in this area is lacking. There is no significant evidence to suggest its use as a ligand in organometallic chemistry.

Specialized Solvent Properties in Organic Reactions

2,4,6-Trialkyl-1,3,5-trioxanes, including the isobutyl derivative, are recognized for their utility as solvents for a range of nonpolar substances. A patent highlights their suitability for dissolving fats, oils, waxes, and resins. google.com This property stems from the predominantly nonpolar character of the molecule, imparted by the alkyl side chains. The table below summarizes some of the relevant physicochemical properties of this compound.

PropertyValue
Molecular FormulaC15H30O3
Molecular Weight258.40 g/mol
Boiling Point104-106 °C at 21.32 mbar
Refractive Index (nD)1.4265
Solubility in water1.401 mg/L @ 25 °C (estimated)

Data sourced from references google.comnih.govthegoodscentscompany.com

Potential as a Stable Precursor for Reactive Aldehydes

A significant application of this compound is its function as a stable, solid precursor for the reactive and often unstable isobutyraldehyde. nist.gov Aliphatic aldehydes have a tendency to undergo self-condensation or polymerization, making their long-term storage and handling challenging. nih.gov The cyclic trimer, this compound, provides a convenient and stable form from which the monomeric aldehyde can be regenerated on demand by simple heating. researchgate.net

For example, a patent details that heating 2,4,6-tripropyl-1,3,5-trioxane in the presence of a silica (B1680970) gel catalyst allows for the distillation of n-butyraldehyde in high purity. google.com This process is applicable to other trialkyl trioxanes, including the isobutyl variant. Research on 2,4,6-tricyclobutyl-1,3,5-trioxane further supports this, demonstrating its role as a stable equivalent of the corresponding aldehyde, which can be released through thermal breakdown when needed for synthetic purposes. researchgate.netnih.gov

Exploration in Novel Materials and Functional Systems

While this compound is primarily recognized for its applications in the flavor industry, its molecular structure, centered on the 1,3,5-trioxane ring, presents intriguing possibilities for its exploration in the realm of novel materials and functional systems. The 1,3,5-trioxane core is a stable cyclic trimer of formaldehyde (B43269), and its derivatives are known precursors for polyoxymethylene (POM) plastics, also known as polyacetal resins. wikipedia.org These polymers are valued for their high strength, stiffness, and excellent dimensional stability.

The isobutyl groups attached to the trioxane ring in this compound could impart specific properties to any resulting materials. These bulky, non-polar side chains would be expected to influence solubility, thermal properties, and the morphology of polymers or other functional systems derived from it.

Research into closely related 2,4,6-trisubstituted-1,3,5-trioxanes provides valuable insights into the structural characteristics that could be relevant for material applications. For instance, a study on 2,4,6-tricyclobutyl-1,3,5-trioxane revealed a stable chair conformation for the trioxane ring with the substituents in a cis configuration. researchgate.net This defined stereochemistry is a crucial aspect for the design of ordered materials. The study also highlighted the formation of infinite stacks in the crystal structure through intermolecular interactions, a feature that can be exploited in the design of self-assembling materials. researchgate.net

The synthesis of various 2,4,6-trialkyl-1,3,5-trioxanes is well-established and typically involves the acid-catalyzed trimerization of the corresponding aldehyde. google.comgoogle.com This straightforward synthesis route makes these compounds accessible as building blocks for more complex molecular architectures.

Although direct research on the application of this compound in materials science is not extensively documented, its potential can be inferred from the known chemistry of trioxane derivatives. The ring-opening polymerization of 1,3,5-trioxane is a key industrial process for producing POM. wikipedia.org By analogy, this compound could potentially be used as a comonomer in such polymerizations to modify the properties of the resulting polyacetal resin. The incorporation of the isobutyl groups could lead to a lower degree of crystallinity, increased flexibility, and improved processability of the polymer.

Furthermore, the trioxane ring can serve as a scaffold for the synthesis of more complex molecules with specific functionalities. The isobutyl groups could be chemically modified to introduce other functional groups, opening up possibilities for the creation of functional materials for applications in areas such as liquid crystals, or as components in the synthesis of specialized polymers and organic frameworks.

Detailed Research Findings

While specific studies on the material applications of this compound are limited, research on analogous structures provides a basis for understanding its potential.

A key study on the synthesis and crystal structure of 2,4,6-tricyclobutyl-1,3,5-trioxane, a structurally similar compound, provides significant data. researchgate.net The crystal structure was determined using X-ray diffraction, revealing a hexagonal crystal system.

Table 1: Crystal Data and Structure Refinement for 2,4,6-tricyclobutyl-1,3,5-trioxane

Parameter Value
Empirical formula C15H24O3
Formula weight 252.34
Crystal system Hexagonal
Space group P63cm
a (Å) 9.9966 (12)
c (Å) 7.9461 (10)
Volume (ų) 687.68 (19)
Z 2
Density (calculated) (Mg m⁻³) 1.219

Data sourced from a study on the synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane. researchgate.net

The study found that the 1,3,5-trioxane ring adopts a chair conformation, with the cyclobutane (B1203170) substituents in a cis relationship to the ring. researchgate.net This specific conformation is typical for 2,4,6-trisubstituted-1,3,5-trioxanes and would be expected to be present in this compound as well.

The synthesis of 2,4,6-trialkyl-1,3,5-trioxanes, including the isobutyl derivative, is generally achieved through the acid-catalyzed trimerization of the corresponding aldehyde, isovaleraldehyde in this case. google.com A patent for its use as a flavoring agent describes a process using a mineral acid catalyst in an inert solvent. google.com

Table 2: Synthesis Parameters for this compound

Parameter Condition
Precursor Isovaleraldehyde
Catalyst Mineral acid (e.g., sulfuric acid, phosphoric acid)
Solvent Inert solvent (e.g., benzene, toluene)
Temperature 0 °C to 25 °C
Reaction Time 15 to 30 hours

Data sourced from a patent describing the synthesis of this compound. google.com

The potential for this compound to act as a monomer or a building block in materials science is based on the reactivity of the trioxane ring. The parent compound, 1,3,5-trioxane, is a key monomer for polyoxymethylene. wikipedia.org The presence of the isobutyl groups would likely influence the polymerization process and the properties of the resulting polymer, a topic that warrants further investigation.

Environmental Behavior and Chemical Fate in Engineered Systems

Degradation Pathways and Mechanisms

The principal degradation pathway for 2,4,6-Triisobutyl-1,3,5-trioxane in aqueous environments is acid-catalyzed hydrolysis. chemistrysteps.comorgoreview.comacs.org The 1,3,5-trioxane (B122180) ring is stable under neutral and basic conditions but readily breaks down in the presence of acid. noaa.govindustrialchemicals.gov.au This process is analogous to the hydrolysis of acetals, a well-understood chemical reaction. chemistrysteps.comorgoreview.comacs.org

The mechanism involves the protonation of one of the oxygen atoms in the trioxane (B8601419) ring by an acid (H₃O⁺). This protonation converts the ether oxygen into a good leaving group. Subsequently, the ring is cleaved, and a carbocation is formed, which is then attacked by a water molecule. This process repeats until the ring is fully broken, yielding three molecules of the corresponding aldehyde, which in this case is isovaleraldehyde (B47997) (3-methylbutanal). chemistrysteps.comorgoreview.comacs.orgwikipedia.org

C₁₅H₃₀O₃ + 3H₂O --(H⁺)--> 3(CH₃)₂CHCH₂CHO

While acid-catalyzed hydrolysis is the primary abiotic degradation pathway, the potential for photodegradation and biodegradation of the parent compound exists. However, without the presence of significant chromophores in its structure, direct photolysis of this compound by sunlight is expected to be limited. researchgate.net Biodegradation of the intact trioxane ring may also be a slow process, with the main biological degradation occurring after its hydrolysis to isovaleraldehyde. nih.gov

Environmental Transformation Products

The primary environmental transformation product of this compound is isovaleraldehyde (3-methylbutanal). wikipedia.orggoogle.com This aldehyde is a naturally occurring compound found in various plants and essential oils and is also used as a flavoring agent. wikipedia.orgnih.govacs.org The environmental fate of this compound is therefore intrinsically linked to the fate of isovaleraldehyde.

Isovaleraldehyde is susceptible to further environmental degradation through several pathways:

Biodegradation: Isovaleraldehyde is readily biodegradable in the environment. nih.gov Various microorganisms can utilize it as a carbon source. scbt.com

Photolysis: While hydrolysis is not a significant fate process for isovaleraldehyde, it can be degraded in the atmosphere through photochemically produced hydroxyl radicals. nih.gov

Oxidation: Isovaleraldehyde can be oxidized in the environment to form isovaleric acid. scbt.com

The table below summarizes the key environmental fate and transport properties of the primary transformation product, isovaleraldehyde.

PropertyValueSource
Water Solubility 1,400 - 20,000 mg/L at 25°C acs.org
Vapor Pressure 50 mm Hg at 25°C nih.gov
logKow (Octanol-Water Partition Coefficient) 1.31 - 1.5 nih.govoxea-chemicals.com
Henry's Law Constant 1.4 x 10⁻⁴ atm-m³/mol at 25°C nih.gov
Biodegradation Readily biodegradable nih.gov

Chemical Stability under Environmental Conditions

The chemical stability of this compound is highly dependent on the pH of the surrounding environment.

pH Stability: The compound is stable in neutral and alkaline aqueous solutions. noaa.gov However, in acidic conditions (low pH), it undergoes hydrolysis to isovaleraldehyde. industrialchemicals.gov.au The rate of this hydrolysis is dependent on the acid concentration. noaa.gov Therefore, in acidic soils or water bodies, this compound is expected to be unstable and have a shorter half-life.

Thermal Stability: this compound can be distilled under vacuum without decomposition, indicating a degree of thermal stability. google.com However, at higher temperatures, especially in the presence of acidic catalysts, it will revert to isovaleraldehyde. commonorganicchemistry.com

Photostability: As an aliphatic ether, this compound is not expected to absorb sunlight directly and is likely to be resistant to direct photolysis. researchgate.net However, indirect photo-oxidation by hydroxyl radicals in the atmosphere or in sunlit surface waters could contribute to its degradation over time, although this is likely a slower process compared to hydrolysis in acidic environments.

Q & A

Q. How do solvent interactions influence the thermodynamic properties of this compound?

  • Methodological Answer : Measure viscosity and density in binary mixtures (e.g., ethanol, n-alkyl acetates) at 298–308 K. Use the Jouyban-Acree model to correlate solvent polarity with entropy changes. For example, low-polarity solvents (n-hexane) reduce solubility but enhance crystallinity .
  • Experimental Design : Conduct DSC to determine melting point depression in solvent mixtures. Compare with QSPR-predicted values .

Q. How can discrepancies in reported thermochemical data (e.g., boiling point, density) be resolved?

  • Methodological Answer : Systematic meta-analysis of literature data (e.g., boiling points ranging 296–300°C) identifies measurement inconsistencies. Reproduce experiments under controlled conditions (e.g., reduced pressure for boiling point determination). Validate using group contribution methods or QSPR models for oxygenated heterocycles .

Tables of Key Properties and Data

Property Value Method/Source
Molecular Formula C₁₅H₃₀O₃CAS 68165-40-2
Boiling Point 296.74°C (estimated)Rough estimate
Density 1.0316 g/cm³Rough estimate
Refractive Index 1.4410Estimated
Thermal Stability Decomposes above 250°CTGA analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.